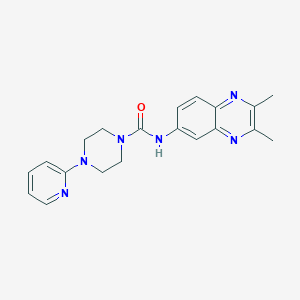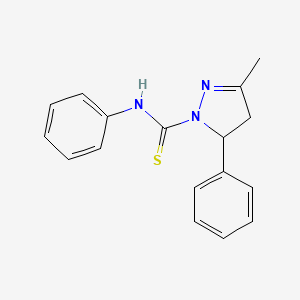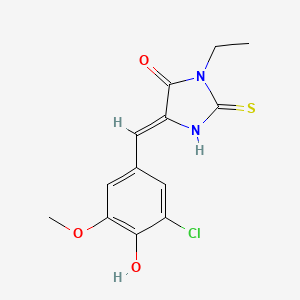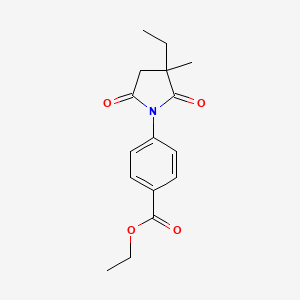![molecular formula C18H16BrClN2O3 B4007786 N-(4-bromo-2-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4007786.png)
N-(4-bromo-2-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their intricate molecular structure and potential for various applications in materials science and pharmacology. Similar compounds have been synthesized and studied for their molecular structure, chemical reactions, and properties, providing a foundation for understanding the broader class of related chemicals.
Synthesis Analysis
Synthetic strategies for related compounds typically involve multi-step organic reactions, starting from basic aromatic or aliphatic components. For instance, derivatives of azatricyclo dec-ene-dione have been prepared through reactions that carefully introduce functional groups to build up the complex structure (Kossakowski et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as X-ray crystallography, demonstrating specific spatial arrangements that are crucial for their reactivity and properties. For example, studies on related azatricyclo compounds reveal detailed geometrical parameters, providing insight into their molecular architecture (Newton et al., 1967).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloadditions, substitutions, and rearrangements, which can alter their physical and chemical properties. Their reactivity is often influenced by the presence of functional groups and the molecular structure, which dictates their interaction with reagents and catalysts (Baranovskyi et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, are closely related to their molecular structure. Studies have shown that small modifications in the molecular structure can significantly impact these properties, affecting their applicability and handling (Srinivasan et al., 2006).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are pivotal for understanding the compound's behavior in chemical syntheses and potential applications. Research on related compounds has provided valuable information on their chemical stability, reactivity patterns, and interactions with different molecules (Zareva, 2006).
Applications De Recherche Scientifique
Crystal Structure Analysis and Herbicidal Activity
Antimicrobial Properties
Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have been synthesized and tested for their antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (V. Baranovskyi, R. Symchak, O. Pokryshko, S. Klymnyuk, & B. Grishchuk, 2018).
Materials Science: Structural, Dielectric, and Optical Properties
The study of compounds like N-(2 chlorophenyl)-(1-propanamide) offers insights into the development of materials with unique dielectric and optical properties, which could be crucial for electronic and photonic applications. Srinivasan et al. (2006) explored such properties, contributing to the understanding of how specific chemical modifications can influence material characteristics (P. Srinivasan, T. Kanagasekaran, N. Vijayan, R. Balamurugan, A. Prakash, P. Kannan, R. Gopalakrishnan, & P. Ramasamy, 2006).
Molecular Docking Studies
Research on molecular structure, chemical reactivity, and molecular docking studies of similar compounds has indicated potential therapeutic applications in treating cardiovascular and cerebrovascular diseases. Ranjith et al. (2022) used DFT methods and molecular docking to evaluate the compound's applicability, showcasing the interdisciplinary approach of combining chemistry and computational biology (P. K. Ranjith, C. Panicker, B. Sureshkumar, S. Armaković, S. Armaković, C. Alsenoy, & P. Anto, 2022).
Propriétés
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O3/c19-11-3-4-13(12(20)8-11)21-14(23)5-6-22-17(24)15-9-1-2-10(7-9)16(15)18(22)25/h1-4,8-10,15-16H,5-7H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIWYKOXIBTNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CCC(=O)NC4=C(C=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-{[2-(benzylamino)pyrimidin-5-yl]methyl}-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007706.png)

![1-(3,5-dichlorophenyl)-5-({[4-(4-morpholinyl)phenyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4007723.png)

![4-({2-chloro-4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4007743.png)
![ethyl 4-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4007751.png)

![6-[(2-chlorophenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4007763.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4007768.png)

![3-benzyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4007778.png)
![1-(benzylsulfonyl)-4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4007791.png)
![8-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007794.png)
![N-(2-methoxyphenyl)-N-[(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B4007798.png)